3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazole
Description
3-{[(6-chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazole is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a triazole ring, and a sulfanyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Properties
Molecular Formula |
C11H10ClN3O2S |
|---|---|
Molecular Weight |
283.73 g/mol |
IUPAC Name |
3-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-4-methyl-1,2,4-triazole |
InChI |
InChI=1S/C11H10ClN3O2S/c1-15-5-13-14-11(15)18-4-7-2-9-10(3-8(7)12)17-6-16-9/h2-3,5H,4,6H2,1H3 |
InChI Key |
GWEAWKWDMCDDCM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1SCC2=CC3=C(C=C2Cl)OCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(6-chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazole typically involves multiple steps. One common method starts with the preparation of the benzodioxole derivative, which is then chlorinated to introduce the chloro group. The next step involves the formation of the triazole ring through a cyclization reaction. Finally, the sulfanyl group is introduced via a nucleophilic substitution reaction .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{[(6-chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Medicinal Applications
1.1 Antimicrobial Activity
The 1,2,4-triazole scaffold is known for its broad spectrum of biological activities, particularly as an antimicrobial agent. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial and antifungal properties. For instance, compounds containing the triazole moiety have been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and various other pathogens.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Clinafloxacin-triazole hybrid | 0.25–2 | Antibacterial |
| Ciprofloxacin-triazole hybrid | 0.046–3.11 | Antibacterial |
Studies have demonstrated that specific structural modifications can enhance the efficacy of these compounds against resistant strains, making them valuable candidates for drug development .
1.2 Antifungal Properties
The compound has also been explored for its antifungal activity. Certain triazole derivatives have shown effectiveness against common fungal pathogens such as Candida albicans and Aspergillus species. For example, a series of triazole derivatives were synthesized and tested for their antifungal activity, with some exhibiting MIC values comparable to established antifungal agents .
Agricultural Applications
2.1 Agrochemical Potential
The versatility of 1,2,4-triazoles extends into agricultural chemistry where they are utilized as fungicides and herbicides. The compound's ability to inhibit fungal growth makes it a candidate for developing new agrochemicals aimed at protecting crops from fungal diseases.
Case Study:
A recent study evaluated the efficacy of triazole-based fungicides in controlling fungal infections in crops. The results indicated that these compounds significantly reduced disease incidence and improved crop yield compared to untreated controls .
Material Science Applications
3.1 Polymer Chemistry
Triazole derivatives are being investigated for their potential use in polymer synthesis due to their unique chemical properties. They can act as cross-linking agents or modifiers in polymer matrices, enhancing the thermal and mechanical properties of the resulting materials.
Data Table: Polymer Properties Enhanced by Triazoles
| Polymer Type | Modification Type | Property Enhanced |
|---|---|---|
| Polyethylene | Cross-linking agent | Increased tensile strength |
| Epoxy resins | Modifier | Improved thermal stability |
Mechanism of Action
The mechanism of action of 3-{[(6-chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole and triazole rings can interact with various biological pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole ring but lacking the triazole and sulfanyl groups.
4-methyl-1,2,4-triazole: Contains the triazole ring but lacks the benzodioxole and sulfanyl groups.
6-chloro-2H-1,3-benzodioxole: Similar to the benzodioxole part of the compound but without the triazole and sulfanyl groups.
Uniqueness
The uniqueness of 3-{[(6-chloro-2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazole lies in its combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, including antioxidant, antibacterial, antifungal, and anticancer activities, supported by relevant research findings and case studies.
- Molecular Formula : C16H13ClN2O2S
- Molecular Weight : 332.81 g/mol
- CAS Number : Not specified in the sources but can be derived from the molecular structure.
Antioxidant Activity
The antioxidant capacity of triazole derivatives has been extensively studied. For instance, compounds similar to 3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazole have shown significant antioxidant activity through various assays like DPPH and ABTS. In a recent study, a related compound demonstrated an IC50 value of 0.397 μM in the ABTS assay, indicating strong radical scavenging potential comparable to ascorbic acid (IC50 = 0.87 μM) .
Antibacterial Activity
Research has highlighted the antibacterial properties of triazole derivatives against a range of pathogens. For example:
- Minimum Inhibitory Concentration (MIC) studies have shown that certain triazoles exhibit potent activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. In one study, specific derivatives displayed MIC values as low as 15.62 µg/mL against E. coli .
Molecular docking studies further support these findings by demonstrating strong binding affinities to bacterial enzyme targets (e.g., docking scores of -9.8 kcal/mol), which elucidates the mechanism behind their antibacterial efficacy .
Antifungal Activity
Triazole compounds are known for their antifungal properties as well. The structural similarities between 3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazole and other triazoles suggest potential effectiveness against fungal infections. For instance, derivatives have shown activity against Candida albicans, with some compounds exhibiting MIC values that indicate broad-spectrum antifungal action .
Anticancer Activity
Emerging data suggest that triazole derivatives may also possess anticancer properties. A study focusing on structurally related compounds reported significant cytotoxicity against various cancer cell lines. The most active compounds demonstrated IC50 values in the low micromolar range against colon cancer cells . This highlights their potential as therapeutic agents in oncology.
Case Studies
Several case studies have documented the biological activity of triazole derivatives:
- Study on Antimicrobial Properties :
- In Vitro Anticancer Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
